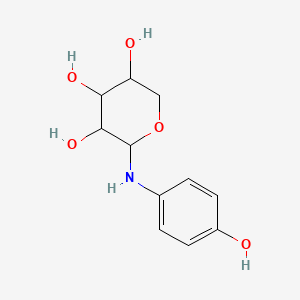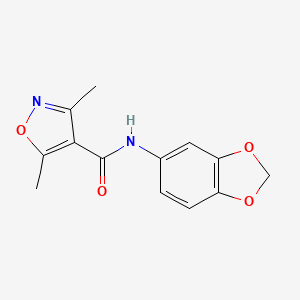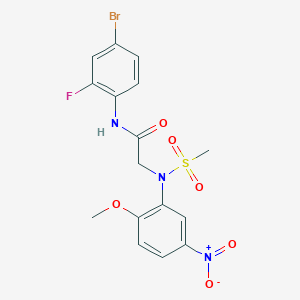![molecular formula C17H15NO2S2 B5220114 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5220114.png)
2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene), also known as NMT, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields. NMT is a member of the thiophene family, which is a class of organic compounds that contain a five-membered ring consisting of four carbon atoms and one sulfur atom.
Mécanisme D'action
The mechanism of action of 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) is not well understood, but it is believed to interact with biological molecules such as proteins and enzymes. 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neurotransmission.
Biochemical and Physiological Effects:
2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has also been shown to have neuroprotective effects, which can protect neurons from damage and degeneration. In vivo studies have shown that 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) can improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) in lab experiments is its synthetic accessibility. 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) can be synthesized in high yield and purity using simple and cost-effective methods. Another advantage is its versatility. 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) can be functionalized with different groups to modify its properties and tailor its applications. One limitation of using 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) in lab experiments is its limited solubility in water. This can make it challenging to study its interactions with biological molecules in aqueous environments.
Orientations Futures
There are several future directions for the research on 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene). One direction is to investigate its potential applications in drug discovery. 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been shown to have promising pharmacological properties, and further studies can lead to the development of new drugs for the treatment of various diseases. Another direction is to study its interactions with biological molecules at the molecular level. This can provide insights into its mechanism of action and help in the design of new compounds with improved properties. Finally, there is a need to explore its applications in other fields such as energy storage and catalysis. 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has shown potential in these areas, and further studies can lead to the development of new materials with improved performance.
Méthodes De Synthèse
The synthesis of 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) involves the reaction of 4-nitrobenzaldehyde and 5-methylthiophene in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by recrystallization. The yield of 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.
Applications De Recherche Scientifique
2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. In organic electronics, 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as transistors and solar cells. In optoelectronics, 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been used as a sensitizer for the fabrication of dye-sensitized solar cells. In materials science, 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been used as a precursor for the synthesis of metal-organic frameworks, which are porous materials that have potential applications in gas storage, separation, and catalysis.
Propriétés
IUPAC Name |
2-methyl-5-[(5-methylthiophen-2-yl)-(4-nitrophenyl)methyl]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-11-3-9-15(21-11)17(16-10-4-12(2)22-16)13-5-7-14(8-6-13)18(19)20/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGUIEJLXGFIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[(5-methylthiophen-2-YL)(4-nitrophenyl)methyl]thiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)

![5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5220082.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5220093.png)


![3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5220111.png)

![5-(4-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5220119.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5220120.png)